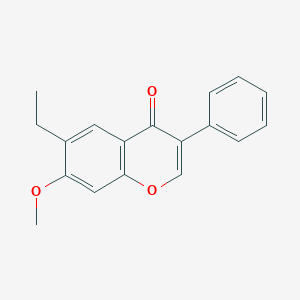![molecular formula C25H17N3O6S B11984926 (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11984926.png)
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, a nitrophenyl group, and an imidazol-4-one core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Imidazol-4-one Core: This step involves the reaction of an appropriate amine with glyoxal to form the imidazole ring.
Attachment of the Nitrophenyl Group: This is usually done through a nucleophilic substitution reaction.
Final Assembly: The final step involves the condensation of the intermediate products to form the target compound under specific reaction conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodioxole and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one: can be compared with other imidazole derivatives and benzodioxole-containing compounds.
1-Boc-4-AP: An intermediate in the synthesis of fentanyl and related compounds.
Organometallic Ruthenium(II) Arene Compounds: Known for their antiangiogenic activity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H17N3O6S |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one |
InChI |
InChI=1S/C25H17N3O6S/c29-21(17-5-4-8-19(13-17)28(31)32)14-35-25-26-20(24(30)27(25)18-6-2-1-3-7-18)11-16-9-10-22-23(12-16)34-15-33-22/h1-13H,14-15H2/b20-11+ |
Clave InChI |
AVLIBNQYKXKTJC-RGVLZGJSSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide](/img/structure/B11984849.png)


![3-Bromo-N-{[(3-bromobenzoyl)amino][4-(dimethylamino)phenyl]methyl}benzamide](/img/structure/B11984878.png)
![(2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide](/img/structure/B11984884.png)

![methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11984891.png)
![9-Chloro-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984899.png)
![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B11984909.png)
![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11984917.png)
![6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11984925.png)

![5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11984936.png)
